4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one
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Overview
Description
4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a chromenone moiety
Preparation Methods
The synthesis of 4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the attachment of the methoxyphenyl group and the chromenone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the chromenone moiety.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions.
Medicine: It has potential therapeutic applications due to its unique pharmacophore.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrolidine ring and the chromenone moiety play crucial roles in binding to biological receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include those with pyrrolidine rings and chromenone moieties, such as pyrrolizines and pyrrolidin-2-ones. What sets 4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one apart is its unique combination of functional groups, which provides distinct chemical and biological properties .
Properties
IUPAC Name |
4-[2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-26-18-8-4-2-6-16(18)15-10-11-23(13-15)21(24)14-27-20-12-22(25)28-19-9-5-3-7-17(19)20/h2-9,12,15H,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZUTXVXBBDPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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